

3,4,5-Trifluoroanisole CAS number 203245-17-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4,5-Trifluoroanisole**

Cat. No.: **B1362294**

[Get Quote](#)

An In-Depth Technical Guide to **3,4,5-Trifluoroanisole** (CAS: 203245-17-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trifluoroanisole is a fluorinated aromatic ether that serves as a highly valuable and versatile building block in advanced organic synthesis.^[1] The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhanced metabolic stability, and modified binding affinities to derivative molecules, making it a compound of significant interest in pharmaceutical development and materials science.^[1] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, key chemical transformations, and critical analytical characterization methods. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this document serves as a technical resource for professionals leveraging this important synthetic intermediate.

The Strategic Role of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, are prized for their ability to modulate key molecular properties.^[2] Fluorine's high electronegativity creates strong, stable C-F bonds, often enhancing the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.^[2]

Furthermore, these groups can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn influences its bioavailability, target binding affinity, and overall pharmacokinetic profile.[2][3]

3,4,5-Trifluoroanisole serves as a precursor to scaffolds containing the 3,4,5-trifluorophenyl moiety. This specific substitution pattern is leveraged to fine-tune electronic and steric interactions within a target active site, making it a crucial intermediate in the synthesis of novel therapeutics, particularly in areas like neurological disorders and agrochemicals.[1]

Physicochemical and Safety Data

A summary of the core physicochemical properties of **3,4,5-Trifluoroanisole** is presented below. This data is essential for reaction planning, solvent selection, and safety assessments.

Property	Value	Source(s)
CAS Number	203245-17-4	[4][5]
Molecular Formula	C ₇ H ₅ F ₃ O	[4][5]
Molecular Weight	162.11 g/mol	[4][5]
IUPAC Name	1,2,3-Trifluoro-5-methoxybenzene	[6]
Synonyms	5-Methoxy-1,2,3-trifluorobenzene	[7]
Specific Gravity	1.261 g/cm ³	[8]
Boiling Point	~148.46 °C	[8]

Safety and Handling

As a fluorinated aromatic compound, **3,4,5-Trifluoroanisole** requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

Hazard Class	GHS Statement	Precautionary Codes	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	P301 + P312	[9]
Skin Irritation	H315: Causes skin irritation	P302 + P352	[9]
Eye Irritation	H319: Causes serious eye irritation	P305 + P351 + P338	[9]
Respiratory Irritation	H335: May cause respiratory irritation	P261, P304 + P340	[9]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of **3,4,5-Trifluoroanisole** is achieved via the Williamson ether synthesis. This venerable S_N2 reaction provides a reliable route by coupling the corresponding phenoxide with a methylating agent.

Laboratory-Scale Synthesis Protocol: Williamson Ether Synthesis

This protocol details the methylation of 3,4,5-trifluorophenol. The core of this process is the deprotonation of the weakly acidic phenol to form a potent phenoxide nucleophile, which then displaces a leaving group on the methylating agent.

}

Workflow for the Williamson ether synthesis of **3,4,5-Trifluoroanisole**.

Step-by-Step Methodology:

- Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trifluorophenol (1.0 eq).

- Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K_2CO_3 , 1.5 eq).
 - Causality: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants while favoring the S_N2 mechanism over competing elimination reactions. K_2CO_3 is a mild, effective base for deprotonating the phenol without introducing reactive hydroxides that could lead to side products. An excess is used to drive the deprotonation to completion.
- Methylation: To the stirring suspension, add methyl iodide (CH_3I , 1.2 eq) dropwise via syringe at room temperature.
 - Causality: Methyl iodide is an excellent electrophile for S_N2 reactions due to the low steric hindrance and the good leaving group ability of iodide. A slight excess ensures the complete consumption of the valuable phenoxide intermediate.
- Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
- Workup and Extraction:
 - Cool the reaction mixture to room temperature and filter off the solid K_2CO_3 and potassium iodide byproduct.
 - Concentrate the filtrate under reduced pressure to remove the acetonitrile.
 - Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel.
 - Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.
 - Causality: The basic wash ensures the removal of any acidic starting material. The water and brine washes remove residual salts and dry the organic layer.
- Purification: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum

distillation or column chromatography on silica gel to yield pure **3,4,5-Trifluoroanisole**.

Key Chemical Transformations

The reactivity of **3,4,5-Trifluoroanisole** is dominated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms.

- Electrophilic Aromatic Substitution (EAS): The methoxy group is an ortho-, para-director. However, the powerful deactivating effect of the three fluorine atoms makes the ring electron-deficient and generally resistant to EAS reactions like nitration or halogenation.^[5] Harsh conditions would be required, and substitution would be expected at the C2 or C6 positions, ortho to the activating methoxy group.
- Nucleophilic Aromatic Substitution (S_nAr): The electron-deficient nature of the ring makes it highly susceptible to S_nAr .^[9] A strong nucleophile can displace one of the fluorine atoms, particularly the one at the C4 position (para to the methoxy group), as the negative charge of the Meisenheimer intermediate can be stabilized by the adjacent fluorine atoms. This pathway is critical for further functionalization.
- Oxidation/Reduction: The methoxy group can be oxidized under specific conditions, while the aromatic ring can be reduced, although this typically requires harsh conditions that may not be compatible with the fluorine substituents.^[1]

}

Principal reactivity pathways for **3,4,5-Trifluoroanisole**.

Analytical Characterization: Predicted Spectroscopic Data

While a comprehensive public database of spectra for **3,4,5-Trifluoroanisole** is not readily available, its key spectral features can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is a critical skill for researchers characterizing novel or sparsely documented molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm. This region is characteristic of methoxy groups attached to an aromatic ring.
 - Aromatic Protons (Ar-H): A complex multiplet is expected around δ 6.5-7.0 ppm, integrating to 2 protons. The signal will appear as a triplet of triplets due to coupling with the para-fluorine (^4JHF) and the two meta-fluorines (^3JHF).
- ^{13}C NMR:
 - Methoxy Carbon (-OCH₃): A single peak is expected around δ 56-60 ppm.
 - Aromatic Carbons: Due to C-F coupling, the aromatic signals will be complex.
 - C1 (C-OCH₃): $\sim\delta$ 155-160 ppm (doublet of triplets, ^1JCF and ^3JCF).
 - C2, C6 (C-H): $\sim\delta$ 100-110 ppm (doublet of doublets, ^2JCF and ^4JCF).
 - C3, C5 (C-F): $\sim\delta$ 140-150 ppm (large doublet from ^1JCF , further split).
 - C4 (C-F): $\sim\delta$ 135-145 ppm (large triplet from ^1JCF and ^3JCF).
- ^{19}F NMR: This is the most diagnostic technique. With CFCl₃ as a reference (δ 0 ppm), two distinct signals are expected due to molecular symmetry.
 - F3, F5: A multiplet is expected, appearing further upfield. It will be a doublet of doublets due to coupling to F4 (^3JFF) and the ortho proton H2/H6 (^3JHF).
 - F4: A multiplet is expected, appearing relatively downfield compared to F3/F5. It will be a triplet due to coupling to the two equivalent F3 and F5 nuclei (^3JFF).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Vibration Type	Expected Wavenumber (cm^{-1})	Intensity	Rationale
C-H Stretch (Aromatic)	3100 - 3000	Medium	Characteristic of sp^2 C-H bonds.
C-H Stretch (Aliphatic)	3000 - 2850	Medium	From the $-\text{OCH}_3$ group.
C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong	Aromatic ring vibrations.
C-O Stretch (Ether)	1275 - 1200 (Aryl)	Strong	Asymmetric C-O-C stretch.
C-F Stretch	1400 - 1000	Very Strong	C-F bonds produce intense absorptions. [10]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule will fragment in predictable ways.

- Molecular Ion (M^+): A strong peak at m/z 162, corresponding to the molecular weight of $\text{C}_7\text{H}_5\text{F}_3\text{O}$.
- Key Fragments:
 - m/z 147 $[\text{M}-15]^+$: Loss of a methyl radical ($\cdot\text{CH}_3$), a very common fragmentation for anisoles, leading to a stable trifluorophenoxy cation. This is confirmed as the primary fragment for the related 2,3,4-trifluoroanisole isomer.
 - m/z 133 $[\text{M}-29]^+$: Potential loss of a formyl radical ($\cdot\text{CHO}$).
 - m/z 119: Further fragmentation involving loss of CO or other neutral fragments.

Conclusion

3,4,5-Trifluoroanisole is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique trifluorinated substitution pattern provides a powerful lever for chemists to modulate molecular properties with a high degree of control. Understanding its synthesis, reactivity, and analytical signatures—even on a predictive basis—is fundamental to its effective application. This guide serves as a foundational technical resource, empowering researchers to confidently integrate this versatile building block into their synthetic programs and accelerate the development of next-generation molecules.

References

- PubChem. (n.d.). 3,4,5-Trifluoroaniline.
- Chemcasts. (n.d.). 1,2,3-Trifluoro-5-methoxybenzene (CAS 203245-17-4) Properties.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
- PubChem. (n.d.). 2,3,4-Trifluoroanisole.
- Wikipedia. (n.d.). Electrophilic substitution.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Stenutz. (n.d.). 1,2,3-trifluoro-5-methoxybenzene.
- Oakwood Chemical. (n.d.). **3,4,5-Trifluoroanisole**.
- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- PubChemLite. (n.d.). 1,2,3-trifluoro-5-methoxybenzene (C7H5F3O).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- MDPI. (2022). Synthesis of Novel α -Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. community.wvu.edu [community.wvu.edu]
- 5. scbt.com [scbt.com]
- 6. 1,2,3-trifluoro-5-methoxybenzene [stenutz.eu]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. 3,4,5-trifluoro-N-(quinolin-4-ylmethyl)aniline | C16H11F3N2 | CID 63868241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- To cite this document: BenchChem. [3,4,5-Trifluoroanisole CAS number 203245-17-4]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362294#3-4-5-trifluoroanisole-cas-number-203245-17-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com